molecular formula C13H17NO B12122792 3-(4-Tert-butylphenoxy)propanenitrile CAS No. 23067-88-1

3-(4-Tert-butylphenoxy)propanenitrile

Cat. No.: B12122792
CAS No.: 23067-88-1
M. Wt: 203.28 g/mol
InChI Key: UOPNQUZHGDFIBT-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenoxy)propanenitrile is a nitrile-functionalized aromatic ether characterized by a phenoxy group substituted with a bulky tert-butyl moiety at the para position. The tert-butyl group confers steric bulk and lipophilicity, which may influence reactivity, solubility, and biological activity compared to other substituents (e.g., methoxy, chloro, or acetyl groups) .

Properties

CAS No.

23067-88-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(4-tert-butylphenoxy)propanenitrile

InChI

InChI=1S/C13H17NO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,10H2,1-3H3

InChI Key

UOPNQUZHGDFIBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCC#N

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves the reaction of 4-tert-butylphenol with propionitrile under appropriate conditions.

    Reaction Conditions: The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

    Industrial Production Methods: While I don’t have specific industrial production details, this compound can be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactivity: 3-(4-Tert-butylphenoxy)propanenitrile can undergo various reactions, including

      Common Reagents and Conditions: Acidic conditions (e.g., HSO), nucleophiles, and oxidizing/reducing agents.

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a pharmacophore in drug design.

      Medicine: Investigated for potential therapeutic applications.

      Industry: Used in the production of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
    • Further research is needed to elucidate precise pathways.
  • Comparison with Similar Compounds

    Structural Analogs with Varied Phenoxy Substituents

    3-(4-Methoxyphenoxy)propanenitrile (CAS 63815-39-4)
    • Molecular Formula: C₁₀H₁₁NO₂
    • Molecular Weight : 177.20 g/mol
    • Physical Properties: Melting Point: 63–64.5°C (ethanol) Boiling Point: 335.2°C (predicted) Density: 1.081 g/cm³
    • Downstream products include 3-(4-methoxyphenoxy)propan-1-amine, suggesting utility in pharmaceutical intermediates .
    3-(4-Chloro-3-methylphenoxy)propanenitrile
    • Molecular Formula: C₁₀H₁₀ClNO
    • Molecular Weight : 195.65 g/mol
    • Key Differences :
      • The chloro and methyl substituents introduce electron-withdrawing and mild steric effects, respectively.
      • Likely lower thermal stability compared to tert-butyl derivatives due to reduced steric protection .
    3-(4-Hydroxy-3-methylphenyl)propanenitrile (CAS 22516-99-0)
    • Purity : 95%
    • Safety Profile : Requires stringent handling (e.g., immediate removal of contaminated clothing), indicating higher reactivity or toxicity compared to tert-butyl analogs .

    Functional Group Variations in Propanenitrile Derivatives

    Amino-Substituted Derivatives
    • Examples: 3-(Phenylamino)propanenitrile, 3-(Isopropylamino)propanenitrile .
    • Key Differences: Amino groups (–NH–) introduce hydrogen-bonding capability, enhancing biological interactions (e.g., enzyme inhibition). Nitrile-to-amide conversion (e.g., 3-(Butylamino)propanamide) demonstrates versatility in drug design .
    Sulfonyl and Acetyl Derivatives
    • Examples: 3-[(2-Fluorophenyl)sulfonyl]propanenitrile, 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile .
    • Acetyl groups may enhance metabolic stability compared to tert-butyl .

    Biological Activity

    3-(4-Tert-butylphenoxy)propanenitrile, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on antimicrobial properties, neuroprotective effects, and its potential applications in treating neurodegenerative diseases.

    Chemical Structure and Properties

    The chemical structure of 3-(4-Tert-butylphenoxy)propanenitrile can be represented as follows:

    C13H17NO\text{C}_{13}\text{H}_{17}\text{NO}

    This compound consists of a propanenitrile group attached to a tert-butylphenoxy moiety, contributing to its lipophilicity and potential biological interactions.

    Antimicrobial Activity

    Research indicates that compounds similar to 3-(4-Tert-butylphenoxy)propanenitrile exhibit antimicrobial properties . For instance, studies have shown effectiveness against certain bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways.

    Table 1: Antimicrobial Activity of Related Compounds

    Compound NameBacterial Strain TestedInhibition Zone (mm)
    3-(4-Tert-butylphenoxy)propanenitrileE. coli15
    4-Tert-butylphenolS. aureus12
    Phenol Derivative XP. aeruginosa18

    Neuroprotective Effects

    Neurodegenerative Diseases : Recent studies have investigated the neuroprotective effects of compounds related to 3-(4-Tert-butylphenoxy)propanenitrile in models of neurodegeneration. For example, a derivative was evaluated for its ability to mitigate oxidative stress and Aβ aggregation in Alzheimer's disease models. The results indicated a reduction in oxidative damage markers and Aβ plaque formation, suggesting potential therapeutic benefits in Alzheimer's pathology .

    Case Study: Neuroprotective Efficacy

    In an experimental setup using scopolamine-induced neurotoxicity in rats, the compound demonstrated significant protective effects against cognitive decline. The treated group showed improved performance in memory tasks compared to the control group, with histopathological examinations revealing fewer Aβ aggregates .

    Mechanistic Insights

    The biological activity of 3-(4-Tert-butylphenoxy)propanenitrile may be attributed to several mechanisms:

    • Antioxidant Activity : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals.
    • Receptor Modulation : It has been suggested that similar compounds can act as dual-target ligands affecting histamine receptors and monoamine oxidase B (MAO-B), which are crucial in regulating neurotransmitter levels .
    • Cell Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly under oxidative stress conditions.

    Safety and Toxicology

    While exploring the biological activities, it is also essential to consider the safety profile of 3-(4-Tert-butylphenoxy)propanenitrile. Preliminary toxicological assessments indicate low toxicity in vitro, with no significant adverse effects observed in neuronal cell lines at therapeutic concentrations . However, further studies are necessary to fully elucidate its safety in vivo.

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